molecular formula C9H7ClF3NO2 B1362081 Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 885949-63-3

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No. B1362081
CAS RN: 885949-63-3
M. Wt: 253.6 g/mol
InChI Key: KORSBDKODWUAHP-UHFFFAOYSA-N
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Description

“Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H7ClF3NO2 . It is used in the synthesis of several crop-protection products .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis involves various methods and intermediates .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” is characterized by the presence of a pyridine group and a trifluoromethyl group . The optimal structure of the pyridine group is 5-CF3 .


Physical And Chemical Properties Analysis

“Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” has a molecular weight of 253.60600 . The exact mass is 253.01200 . The compound’s physical form is a solid with a low melting point . The boiling point is not available .

Scientific Research Applications

Agrochemical Industry

This compound is used in the synthesis of fluazinam , which is a fungicide with higher activity compared to other derivatives. It serves as a building block for condensation in the creation of agrochemical products that protect crops from pests .

Pharmaceutical Research

In drug discovery, this compound’s derivatives are explored for their potential in creating new medications. The trifluoromethyl group is known for its ability to improve the biological properties of pharmaceuticals .

Analytical Chemistry

The compound is utilized in various analytical techniques such as NMR , HPLC , LC-MS , and UPLC to understand its properties and behavior under different conditions .

Safety and Hazards

“Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions of “Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate” and its derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties .

properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORSBDKODWUAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377120
Record name Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

CAS RN

885949-63-3
Record name Methyl 3-chloro-5-(trifluoromethyl)-2-pyridineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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